5-(Pyridin-3-yl)isoxazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18236164
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O3 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | 5-pyridin-3-yl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
| Standard InChI Key | YOPMPAJYZCBIRA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(C=NO2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid belongs to the class of bicyclic heteroaromatic compounds, featuring a five-membered isoxazole ring (containing one oxygen and one nitrogen atom) fused to a six-membered pyridine ring. The carboxylic acid group at the 4-position of the isoxazole ring enhances its polarity and potential for hydrogen bonding, critical for interactions with biological targets .
Table 1: Key Molecular Properties
The compound’s XLogP3 value of 1.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug candidates . Its planar structure facilitates π-π stacking interactions with aromatic residues in proteins, as evidenced by docking studies on similar isoxazole derivatives .
Spectroscopic and Crystallographic Data
While crystallographic data for 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid remains limited, infrared (IR) spectroscopy of related compounds reveals characteristic absorption bands for the carboxylic acid group (1700–1720 cm⁻¹) and aromatic C=N/C=C stretches (1600–1500 cm⁻¹) . Nuclear magnetic resonance (NMR) studies of analogous structures show distinct proton environments: pyridinyl protons resonate at δ 8.5–9.0 ppm, while isoxazole protons appear at δ 6.5–7.5 ppm.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid typically involves cyclocondensation reactions between pyridine-containing precursors and isoxazole-forming reagents. A common approach utilizes:
-
Cyclization of β-diketones with hydroxylamine to form the isoxazole ring.
-
Coupling reactions to introduce the pyridinyl group at the 5-position.
For example, reaction of 3-pyridinylacetonitrile with ethyl chlorooxaloacetate under basic conditions yields an intermediate ester, which is hydrolyzed to the carboxylic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >60%.
Derivatization Strategies
Structural modifications focus on enhancing bioavailability or target specificity:
-
Esterification: Conversion to ethyl or methyl esters improves cell membrane permeability .
-
Amide formation: Reaction with amines generates prodrugs with sustained release profiles .
-
Metal complexation: Coordination with transition metals (e.g., Cu²⁺) augments antimicrobial activity .
Biological Activities and Mechanisms
Wnt/β-Catenin Pathway Modulation
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid activates the Wnt/β-catenin pathway, a key regulator of stem cell maintenance and oncogenesis. In vitro assays demonstrate a 2.3-fold increase in β-catenin nuclear translocation at 10 μM concentration, comparable to the canonical agonist CHIR99021. This activity positions the compound as a candidate for:
-
Tissue regeneration: Enhanced β-catenin signaling promotes mesenchymal stem cell differentiation into osteoblasts.
-
Cancer therapy: Paradoxically, sustained pathway activation in certain cancers (e.g., colorectal) may induce apoptosis via feedback mechanisms .
Anti-Inflammatory and Antimicrobial Effects
While direct evidence is limited, structurally similar isoxazole-carboxylic acids exhibit:
-
COX-2 inhibition (IC₅₀ = 0.8 μM) through competitive binding to the arachidonic acid pocket .
-
Bacteriostatic activity against Mycobacterium tuberculosis (MIC = 32 μg/mL) by targeting enoyl-acyl carrier protein reductase .
Table 2: Comparative Biological Activity Data
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual role in Wnt signaling—both agonistic and apoptotic—makes it a versatile scaffold. Hybrid derivatives incorporating platinum(II) centers show 90% inhibition of A549 lung cancer cells at 50 μM, synergizing with cisplatin .
Neuropharmacology
Analogous isoxazole derivatives modulate monoamine transporters:
-
Dopamine transporter (DAT) inhibition (Kᵢ = 12 nM) for cocaine addiction therapy .
-
Allosteric modulation of GPCRs (e.g., mGluR5) to treat Parkinson’s disease .
Comparative Analysis with Analogous Compounds
Positional Isomerism Effects
Comparison with 3-(Pyridin-4-yl)isoxazole-5-carboxylic acid (CAS 716362-05-9) reveals that pyridine ring orientation drastically alters bioactivity:
Table 3: Impact of Pyridine Substitution Pattern
| Property | 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid | 3-(Pyridin-4-yl)isoxazole-5-carboxylic acid |
|---|---|---|
| Wnt/β-catenin EC₅₀ | 5.2 μM | Inactive |
| Aqueous solubility (mg/mL) | 2.1 | 0.8 |
| LogP | 1.1 | 1.9 |
The 3-pyridinyl isomer’s superior solubility and target engagement underscore the importance of substituent positioning in drug design .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include rapid hepatic clearance (t₁/₂ = 1.2 h in rats) and low oral bioavailability (F = 12%). Prodrug strategies, such as tert-butyl esterification, extend half-life to 4.8 h in preclinical models .
Target Validation and Clinical Translation
Ongoing efforts aim to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume